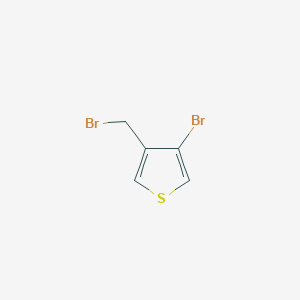

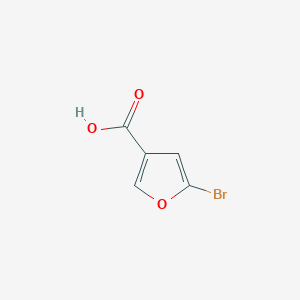

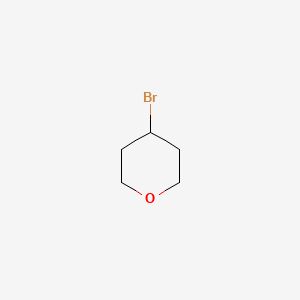

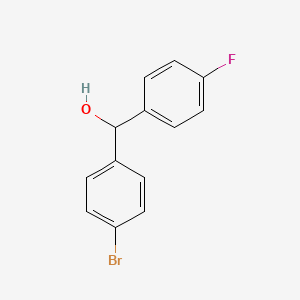

![molecular formula C11H13NO2 B1282052 N-[4-(2-氧代丙基)苯基]乙酰胺 CAS No. 4173-84-6](/img/structure/B1282052.png)

N-[4-(2-氧代丙基)苯基]乙酰胺

描述

The compound "N-[4-(2-oxopropyl)phenyl]acetamide" is a derivative of acetamide, which is a functionalized aromatic compound. Acetamides are known for their diverse biological activities and are often used as a core structure in medicinal chemistry for drug development. The specific structure of "N-[4-(2-oxopropyl)phenyl]acetamide" suggests potential reactivity due to the presence of the 2-oxopropyl group, which may undergo various chemical transformations.

Synthesis Analysis

The synthesis of related acetamide derivatives has been reported in several studies. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU under cooled conditions . Similarly, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized from 4-chlorophenol and N-phenyl dichloroacetamide using tetrahydrofuran (THF) as the solvent . These methods provide a basis for the synthesis of "N-[4-(2-oxopropyl)phenyl]acetamide," which may involve the acylation of an appropriate phenyl derivative with an oxopropyl-containing acyl chloride.

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been extensively studied using various spectroscopic techniques and computational methods. For example, the structure of a monoclinic polymorph of N-[4-(acetyloxy)phenyl]acetamide was determined using single-crystal X-ray diffraction . The crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was also elucidated by X-ray diffraction analysis . These studies provide insights into the molecular conformation, intermolecular interactions, and crystal packing of acetamide derivatives, which are essential for understanding the properties of "N-[4-(2-oxopropyl)phenyl]acetamide."

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including oxidation, substitution, and cyclization. The methylene group of N-(Isothiazol-5-yl)phenylacetamides has been modified to produce a variety of functional group transformations, such as enamines, enols, and oximes, which retain insecticidal activity . The reactivity of the compound can be influenced by the electronic properties of the substituents, as seen in the evaluation of electronic interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide . These studies suggest that "N-[4-(2-oxopropyl)phenyl]acetamide" may also be amenable to similar transformations, potentially enhancing its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The vibrational spectroscopic assignment and electronic properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide were determined using quantum computation, providing information on the compound's stability and reactivity . The crystal structure of 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide was investigated to understand the lack of Yang photocyclization in the crystal, revealing insights into the intermolecular interactions that affect the compound's reactivity . These analyses are crucial for predicting the behavior of "N-[4-(2-oxopropyl)phenyl]acetamide" in various environments and its potential as a pharmaceutical agent.

科学研究应用

抗菌和溶血活性

N-[4-(2-氧代丙基)苯基]乙酰胺衍生物因其抗菌特性而受到研究。一项研究重点合成衍生物并评估其抗菌和溶血活性。该研究发现,一些化合物对选定的微生物物种具有活性,表明在抗菌治疗中具有潜在应用 (Gul 等人,2017)。

抗关节炎和抗炎特性

一项关于 N-(2-羟基苯基)乙酰胺(一种类似化合物)的研究揭示了其在大鼠中的抗关节炎和抗炎特性。该化合物有效减少促炎细胞因子和氧化应激标志物,表明其在治疗关节炎和相关炎症性疾病中具有潜力 (Jawed 等人,2010)。

抗菌活性和结构分析

另一项研究合成并评估了各种乙酰胺衍生物对金黄色葡萄球菌和大肠杆菌等细菌的抗菌活性。该研究提供了对这些化合物的构效关系的见解,突出了它们在开发新型抗菌剂中的潜力 (Desai 等人,2008)。

生物学评估和合成技术

对 N-苯基乙酰胺及其衍生物的合成和生物学评估的研究揭示了它们的抗菌特性。使用了微波辅助合成,展示了药物开发的现代方法。该研究还包括对化合物结构的分析 (Ghazzali 等人,2012)。

在极性液体中的评估和分子对接分析

一项研究使用福井函数和分子对接等计算方法评估了 N-[4-(乙基磺酰胺)苯基]乙酰胺与极性液体之间的相互作用。这项研究提供了对该化合物电子和生物相互作用的见解,这对于药物设计和开发至关重要 (Bharathy 等人,2021)。

与 SARS-CoV-2 蛋白靶标的潜在相互作用

一项计算机模拟研究调查了 4'-乙酰胺查耳酮(与 N-[4-(2-氧代丙基)苯基]乙酰胺在结构上相关)与 SARS-CoV-2 蛋白靶标的相互作用。这项研究表明这些化合物在开发 COVID-19 治疗方法中具有潜在应用 (Almeida-Neto 等人,2020)。

衍生物的细胞毒性评估和合成

关于合成新型乙酰胺衍生物的研究还评估了它们的细胞毒性。这项研究强调了结构变异在确定生物活性中的重要性,这对于开发有效的癌症疗法至关重要 (Ramos 等人,2014)。

属性

IUPAC Name |

N-[4-(2-oxopropyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)7-10-3-5-11(6-4-10)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUNIWZCURZHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513725 | |

| Record name | N-[4-(2-Oxopropyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-oxopropyl)phenyl]acetamide | |

CAS RN |

4173-84-6 | |

| Record name | N-[4-(2-Oxopropyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

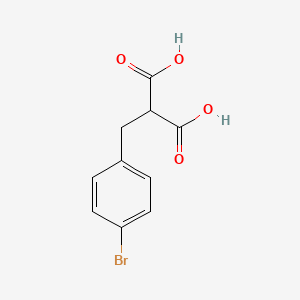

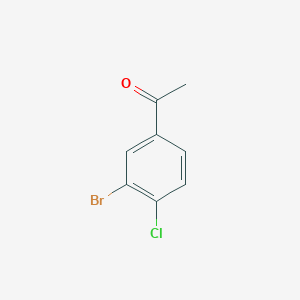

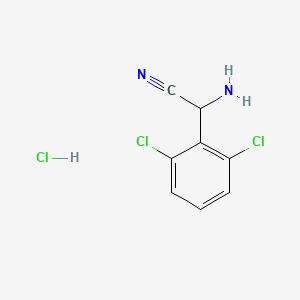

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)